8-(3,5-Dimethyl-pyrazol-1-yl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Description
“3,5-Dimethyl-pyrazol” is a type of pyrazole which is a heterocyclic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It’s known for its flat and rigid structure, thermal stability, and π-excess aromatic heterocycle .
Synthesis Analysis
The synthesis of multidentate poly (3,5-dimethylpyrazol-1-ylmethyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate. The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-pyrazol” and its derivatives depend on their specific structures. For example, “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” has a molecular weight of 168.2 .Future Directions
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-7(2)19-10-11(18(5)14(22)16-12(10)21)15-13(19)20-9(4)6-8(3)17-20/h6-7H,1-5H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCLTRMGEJZLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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